6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. Common synthetic strategies include:
Condensation Reactions: The reaction between 2-aminopyridine and 2-fluorobenzaldehyde under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Cyclization: Intramolecular cyclization reactions facilitated by catalysts such as iodine or transition metals.
Functionalization: Introduction of the fluorine atoms through nucleophilic substitution or electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as microwave-assisted synthesis, which offers advantages in terms of reaction speed and yield. Solvent-free and catalyst-free methods are also explored to enhance the environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with potential biological activities .
Scientific Research Applications
6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored as a scaffold for the development of new drugs, including anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and selectivity towards these targets. Molecular docking studies and biochemical assays have shown that this compound can inhibit the activity of certain enzymes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without fluorine substitution.
2-Phenylimidazo[1,2-a]pyridine: Similar structure but lacks fluorine atoms.
6-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine: Chlorine-substituted analogue.
Uniqueness
6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of fluorine atoms, which enhance its chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H8F2N2 |
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Molecular Weight |
230.21 g/mol |
IUPAC Name |
6-fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8F2N2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H |
InChI Key |
PKNHGHOHFZYJIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)F)F |
Origin of Product |
United States |
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